
2-(4-Chlorophenyl)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8ClNO . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinaldehyde group attached to a chlorophenyl group . The molecular weight of this compound is 217.65 .Applications De Recherche Scientifique
Antiviral Activity and Heterocyclic Compound Synthesis
2-(4-Chlorophenyl)nicotinaldehyde, as part of the broader nicotinaldehyde family, has been utilized in the synthesis of heterocyclic compounds showing potential antiviral activities. One study involved reacting nicotinaldehyde with 2-cyanoethanethioamide to yield various heterocyclic compounds, which were then evaluated for cytotoxicity and antiviral activities against HSV1 and HAV (Attaby et al., 2007).
Pharmaceutical Reaction Monitoring
In pharmaceutical research, methods such as electrospray ion mobility-mass spectrometry (ESI-IMMS) have been employed for real-time monitoring of pharmaceutical reactions involving nicotinaldehyde. This methodology is vital for understanding the dynamics of pharmaceutical synthesis, particularly in complex reactions (Roscioli et al., 2013).
Photocatalytic Degradation Studies
The compound's derivatives have been investigated for their role in photocatalytic degradation processes. For example, studies on titanium dioxide suspensions doped with copper sulfate, involving chlorophenols, demonstrate how these complexes can be utilized for environmental remediation and pollution control (Lin et al., 2018).
Biological Activity and Compound Synthesis
This compound has been used in the synthesis of various compounds with potential biological activities. Compounds synthesized from nicotinaldehydes have been screened for antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities, indicating their potential therapeutic applications (Bhimapaka et al., 2020).
Enzymatic and Biosensor Applications
Nicotinaldehyde, including its derivatives, plays a role in the study of enzymes and biosensors. For instance, nicotinaldehydes have been identified as potent inhibitors of nicotinamidases, enzymes widely distributed across various biological entities but not found in mammals. These studies contribute to our understanding of enzyme mechanisms and potential therapeutic targets (French et al., 2010).
Mécanisme D'action
Mode of Action
The exact mode of action of 2-(4-Chlorophenyl)nicotinaldehyde is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNJVFWVQRIGKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
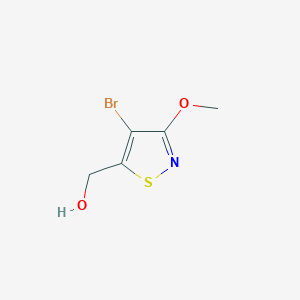


![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)
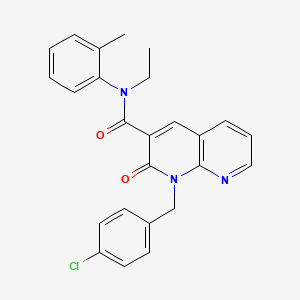
![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)
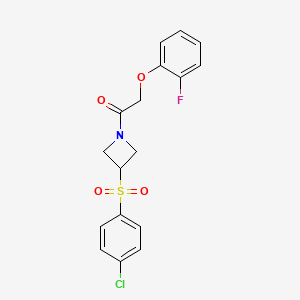
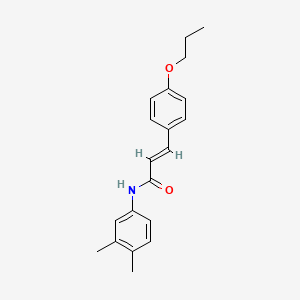
![(2E)-3-[3-(chlorosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2370568.png)
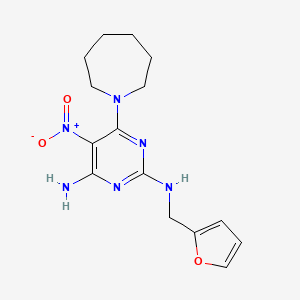
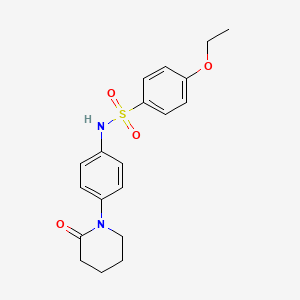

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2370576.png)
